- Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure-Activity Relationship, Journal of Medicinal Chemistry, 2004, 47(8), 2075-2088
Cas no 96994-73-9 (2-Dimethylamino-6-fluorobenzonitrile)
2-Dimethylamino-6-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Dimethylamino)-6-fluorobenzonitrile
- 2-Dimethylamino-6-fluorobenzonitrile
- 2-(Dimethylamino)-6-fluorobenzonitrile (ACI)
- DTXSID90371837
- DB-057656
- 2-(dimethylamino)-6-fluoro-benzonitrile
- 96994-73-9
- D81806
- MFCD00052221
- Benzonitrile,2-(dimethylamino)-6-fluoro-
- FS-1075
- 2-(Dimethylamino)-6-fluorobenzonitrile, AldrichCPR
- AKOS005256483
- SCHEMBL2076283
-
- MDL: MFCD00052221
- Inchi: 1S/C9H9FN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3
- InChI Key: WWNKVUULRIWDJZ-UHFFFAOYSA-N
- SMILES: N#CC1C(N(C)C)=CC=CC=1F
- BRN: 2718721
Computed Properties
- Exact Mass: 164.07500
- Monoisotopic Mass: 164.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
Experimental Properties
- Color/Form: Colorless or yellow liquid
- Density: 1.13
- Boiling Point: 65-70°C 0,5mm
- Flash Point: 131-135°C/5mm
- Refractive Index: 1.552
- PSA: 27.03000
- LogP: 1.76338
- Solubility: Insoluble in water
2-Dimethylamino-6-fluorobenzonitrile Security Information
- Hazard Statement: Harmful
- Hazardous Material transportation number:3276
- Hazard Category Code: 20/21/22
- Safety Instruction: S23-S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/38
2-Dimethylamino-6-fluorobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Dimethylamino-6-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004927-250mg |
2-Dimethylamino-6-fluorobenzonitrile |
96994-73-9 | 97% | 250mg |
£10.00 | 2022-03-01 | |
| Alichem | A019094887-100g |
2-(Dimethylamino)-6-fluorobenzonitrile |
96994-73-9 | 95% | 100g |
$742.29 | 2023-08-31 | |
| Fluorochem | 004927-1g |
2-Dimethylamino-6-fluorobenzonitrile |
96994-73-9 | 97% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 004927-5g |
2-Dimethylamino-6-fluorobenzonitrile |
96994-73-9 | 97% | 5g |
£60.00 | 2022-03-01 | |
| Chemenu | CM155548-100g |
2-Dimethylamino-6-fluorobenzonitrile |
96994-73-9 | 95% | 100g |
$637 | 2021-06-17 | |
| TRC | D492600-10mg |
2-Dimethylamino-6-fluorobenzonitrile |
96994-73-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D492600-50mg |
2-Dimethylamino-6-fluorobenzonitrile |
96994-73-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D492600-100mg |
2-Dimethylamino-6-fluorobenzonitrile |
96994-73-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | PC3009J-1g |
2-(Dimethylamino)-6-fluorobenzonitrile |
96994-73-9 | 97% | 1g |
£75.00 | 2025-02-21 | |
| Apollo Scientific | PC3009J-5g |
2-(Dimethylamino)-6-fluorobenzonitrile |
96994-73-9 | 97% | 5g |
£114.00 | 2023-09-02 |
2-Dimethylamino-6-fluorobenzonitrile Production Method
Production Method 1
Production Method 2
- N-Phenyl-1,2-dihydro-1-methyl-2-oxoquinoline-3-carboxamide derivatives for the treatment of malignant tumors, particularly prostatic cancer, World Intellectual Property Organization, , ,
Production Method 3
- Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors, Journal of Medicinal Chemistry, 2012, 55(7), 3135-3143
Production Method 4
- The reaction of activated aryl and heteroaryl dihalides with HMPA. A regioselectivity study, Synthetic Communications, 1985, 15(1), 43-52
Production Method 5
- Direct synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles, Journal of Heterocyclic Chemistry, 1988, 25(4), 1173-7
2-Dimethylamino-6-fluorobenzonitrile Raw materials
2-Dimethylamino-6-fluorobenzonitrile Preparation Products
2-Dimethylamino-6-fluorobenzonitrile Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-Dimethylamino-6-fluorobenzonitrile
2-Dimethylamino-6-fluorobenzonitrile (CAS No. 96994-73-9): A Versatile Intermediate in Pharmaceutical and Material Sciences
2-Dimethylamino-6-fluorobenzonitrile (CAS No. 96994-73-9) is a highly valuable chemical intermediate with diverse applications in pharmaceutical synthesis, agrochemicals, and advanced material development. This aromatic nitrile compound features a unique combination of dimethylamino and fluoro substituents on its benzene ring, making it particularly useful for constructing complex molecular architectures. The compound's molecular formula is C9H9FN2, with a molecular weight of 164.18 g/mol.
Recent trends in medicinal chemistry have shown growing interest in fluorinated aromatic compounds like 2-dimethylamino-6-fluorobenzonitrile, particularly due to their ability to enhance drug bioavailability and metabolic stability. Pharmaceutical researchers frequently search for "fluorobenzonitrile derivatives in drug discovery" and "building blocks for kinase inhibitors," reflecting the compound's importance in modern drug development. The presence of both electron-donating (dimethylamino) and electron-withdrawing (fluoro and nitrile) groups creates interesting electronic properties that medicinal chemists can exploit.
The physical properties of 2-dimethylamino-6-fluorobenzonitrile make it particularly useful in synthetic applications. It typically appears as a white to pale yellow crystalline powder with good solubility in common organic solvents such as dichloromethane, ethanol, and acetonitrile. These characteristics facilitate its use in various organic transformations, including palladium-catalyzed coupling reactions, nucleophilic aromatic substitutions, and cyclization reactions. Many synthetic chemists search for "handling precautions for fluorinated benzonitriles" and "storage conditions for aromatic nitriles," indicating practical concerns in laboratory applications.
In pharmaceutical applications, 2-dimethylamino-6-fluorobenzonitrile serves as a key intermediate for several drug classes. It's particularly valuable in the synthesis of protein kinase inhibitors, which represent one of the fastest-growing segments in oncology therapeutics. The compound's structural features allow for efficient construction of heterocyclic scaffolds commonly found in anticancer agents. Recent patent literature reveals its use in developing tyrosine kinase inhibitors targeting various cancer pathways, responding to the growing demand for "next-generation cancer therapeutics" in medical research.
Beyond pharmaceuticals, 2-dimethylamino-6-fluorobenzonitrile finds applications in material science, particularly in the development of organic electronic materials. The compound's conjugated system and substituent pattern make it suitable for creating charge-transport materials in organic light-emitting diodes (OLEDs) and other electronic devices. Materials scientists often search for "fluorinated aromatic compounds for OLEDs" and "nitrile-containing electronic materials," highlighting the compound's relevance in this cutting-edge field.
The synthesis of 2-dimethylamino-6-fluorobenzonitrile typically involves nucleophilic aromatic substitution reactions on appropriately substituted fluorobenzene derivatives. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, addressing the growing industry emphasis on "green chemistry in intermediate synthesis." Process chemists frequently optimize parameters such as reaction temperature, solvent selection, and catalyst systems to enhance the compound's production efficiency.
Quality control for 2-dimethylamino-6-fluorobenzonitrile involves rigorous analytical techniques including HPLC, GC-MS, and NMR spectroscopy. The pharmaceutical industry's increasing stringency regarding "impurity profiling in drug intermediates" has driven improvements in analytical methods for this compound. Typical purity specifications exceed 98%, with particular attention to controlling related substances that might affect downstream synthetic steps.
Market trends indicate steady growth in demand for 2-dimethylamino-6-fluorobenzonitrile, particularly from the Asia-Pacific region where pharmaceutical manufacturing continues to expand. Industry reports tracking "specialty chemical market growth" consistently highlight fluorinated aromatic compounds as high-growth segments. The compound's versatility across multiple applications ensures its continued relevance in chemical research and industrial production.
From a regulatory perspective, 2-dimethylamino-6-fluorobenzonitrile requires standard chemical handling precautions but doesn't fall under stringent control measures. Safety data sheets recommend proper ventilation, personal protective equipment, and standard chemical storage conditions. Environmental considerations focus on proper waste disposal methods, particularly regarding fluorinated organic compounds, reflecting broader industry concerns about "sustainable chemical manufacturing."
Future research directions for 2-dimethylamino-6-fluorobenzonitrile include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. The compound's ability to coordinate with various metal centers through its nitrile group and dimethylamino functionality opens possibilities in heterogeneous catalysis and materials design. These emerging applications respond to scientific inquiries about "multifunctional aromatic compounds in advanced materials" and "nitrile ligands in coordination chemistry."
In conclusion, 2-dimethylamino-6-fluorobenzonitrile (CAS No. 96994-73-9) represents a versatile and valuable building block in modern chemical research and industrial applications. Its unique combination of substituents enables diverse transformations, making it indispensable in pharmaceutical development and material innovation. As research continues to uncover new applications for fluorinated aromatic nitriles, this compound will likely maintain its importance in scientific and industrial contexts, addressing the evolving needs of "specialty chemical applications" across multiple disciplines.
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